molecular formula C9H20Cl2N2 B13917626 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

Cat. No.: B13917626
M. Wt: 227.17 g/mol
InChI Key: HQIUXMBTQDWNJX-UHFFFAOYSA-N
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Description

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is a bicyclic organic compound featuring a spirocyclic architecture with a seven-membered azaspiro ring (3.5 fusion) and a methyl group at the 7-position. The amine group at the 2-position is protonated as a dihydrochloride salt, enhancing its water solubility and stability for pharmaceutical applications. This compound is primarily utilized as a building block in drug discovery due to its rigid three-dimensional structure, which improves binding specificity to biological targets .

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-4-2-9(3-5-11)6-8(10)7-9;;/h8H,2-7,10H2,1H3;2*1H

InChI Key

HQIUXMBTQDWNJX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediates

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Wittig Reaction N-Boc-4-piperidone + phosphorus ylide reagent N-Boc-4-methylenepiperidine Purification by standard methods; forms exocyclic double bond
2 [2+2] Cyclization N-Boc-4-methylenepiperidine + trichloroacetyl chloride, Zn/Cu couple catalyst in methyl tert-butyl ether (MTBE), <20°C, 20 h N-Boc-7-azaspirocyclic ketone Quenched with saturated ammonium chloride, extracted, dried, concentrated, purified by chromatography
3 Reduction Sodium borohydride or lithium borohydride at room temperature N-Boc-7-azaspirocyclic alcohol Purified by quenching, extraction, drying, concentration, and column chromatography
4 Boc Deprotection (Acidic) 1–5 mol/L hydrochloric acid in ethyl acetate 7-azaspiro alcohol hydrochloride Filtration yields hydrochloride salt with ~98% purity
5 Optional further conversion Hydrochloride salt can be converted back to free base by base treatment 7-azaspiro cyclic alcohol Used for further derivatization or biological testing

This synthetic pathway is adapted from a patent describing the preparation of 7-azaspiro[3.5]nonane-2-ol hydrochlorides, which share the spirocyclic core and amine functionality relevant to 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride.

Notes on Methylation

While the patent and literature primarily describe the non-methylated analog, methylation at the 7-position (the nitrogen-bearing spiro center) can be introduced by:

  • Using methylated piperidone derivatives as starting materials.
  • Alkylation of the nitrogen in the spirocyclic intermediate before or after cyclization.
  • Protection-deprotection strategies to allow selective methylation without side reactions.

These approaches require careful control of reaction conditions to avoid over-alkylation or decomposition.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Purification Method
1 Wittig reaction with phosphorus ylide Room temperature Not specified Standard purification techniques
2 [2+2] Cyclization with Zn/Cu couple, trichloroacetyl chloride in MTBE <20°C, 20 hours ~60 Chromatography
3 Reduction with sodium borohydride or lithium borohydride Room temperature Not specified Chromatography
4 Boc deprotection with 1–5 mol/L HCl in ethyl acetate Room temperature High purity (~98%) Filtration

The overall process is noted for using economical and readily available reagents, simple operations, and producing high-purity products suitable for batch production.

Summary Table of Key Intermediates

Compound Name Structural Feature Role in Synthesis Purity/Yield
N-Boc-4-piperidone Protected piperidone Starting material Commercially available
N-Boc-4-methylenepiperidine Exocyclic alkene Wittig reaction product Purified by chromatography
N-Boc-7-azaspirocyclic ketone Spirocyclic ketone Cyclization intermediate ~60% yield, purified
N-Boc-7-azaspirocyclic alcohol Spirocyclic alcohol Reduced intermediate Purified by chromatography
7-Azaspiro alcohol hydrochloride Deprotected amine hydrochloride Final product (hydrochloride salt) ~98% purity

Additional Considerations

  • The amine group in the final compound allows further chemical modifications such as acylation or alkylation for derivative synthesis.
  • Handling requires caution due to potential skin and eye irritation hazards.
  • The synthetic methodology can be adapted for scale-up due to the use of stable reagents and straightforward purification.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

While the exact compound "7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride" is not directly discussed in the provided search results, its structural analog, 2-Amino-7-methyl-7-azaspiro[3.5]nonane, and the related moiety 7-azaspiro[3.5]nonane, are mentioned in the context of pharmaceutical research and development .

Here’s an overview based on the available data:

Scientific Research Applications

2-Amino-7-methyl-7-azaspiro[3.5]nonane is a spirocyclic compound that has applications in scientific research, particularly in the synthesis of pharmaceuticals, drug development, and biochemical, pharmacological, and toxicological research. The compound exhibits several biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, and has shown potential in anti-cancer, anti-diabetic, and anti-allergic applications.

Pharmaceutical Development

  • Building Block in Drug Design 2-Amino-7-methyl-7-azaspiro[3.5]nonane can be used as a building block in the synthesis of more complex pharmaceutical compounds.
  • Muscarinic Acetylcholine Receptor Antagonists Substituted 7-azaspiro[3.5]nonane compounds are useful as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) . These compounds have potential applications in treating disorders like Parkinsonism and choreatic diseases .

Sonrotoclax (BGB-11417) and Bcl-2 Inhibition

  • Spiro Linker Introduction A rigid spiro linker, 7-azaspiro[3.5]nonane, was introduced to generate a compound with a relatively fixed pose . The introduction of the 7-azaspiro[3.5]nonane linker significantly improved biochemical potency to 0.049 nM, and cellular potency increased to 5.8 nM .
  • Unique Interactions The unique 7-azaspiro[3.5]nonane linker moves toward the α4 helix compared to the piperidine linker in venetoclax and leads to the cyclopropylphenyl pyrrolidine shifting away from the P2 pocket side . The cyclopropyl-modified phenyl ring forms the desired shallow and broad interaction with the P2 pocket of Bcl-2 as designed .

Other Potential Applications

  • Anti-inflammatory and Antioxidant Properties The compound has demonstrated anti-inflammatory and antioxidant activities, which may be relevant in treating conditions characterized by inflammation and oxidative stress.
  • Antimicrobial Properties The compound also possesses antimicrobial properties, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Amines and Derivatives

Spirocyclic compounds share the core spiro architecture but differ in substituents, ring sizes, and functional groups, leading to varied physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents/Ring Features Applications/Notes Reference
7-Methyl-7-azaspiro[3.5]nonan-2-amine diHCl C₉H₁₈Cl₂N₂ 7-methyl, 2-amine, dihydrochloride salt Drug discovery (e.g., CNS targets)
7-Azaspiro[3.5]nonan-2-ol HCl C₈H₁₆ClNO 2-hydroxyl group, no methyl Intermediate for kinase inhibitors
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl C₇H₁₄Cl₂N₂O 2-oxa, 5,8-diaza, dihydrochloride Solubility-enhanced building block
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl C₁₃H₂₀Cl₂N₂ 3.4 spiro system, benzyl group GPCR modulator candidates
7-Methyl-7-azaspiro[3.5]nonan-2-one C₉H₁₅NO 2-ketone, no amine Probable metabolite or synthetic precursor
Key Observations:

Functional Group Impact: The hydroxyl group in 7-azaspiro[3.5]nonan-2-ol HCl reduces basicity compared to the amine in the target compound, affecting receptor interactions . The dihydrochloride salt in both the target compound and 2-oxa-5,8-diazaspiro[3.5]nonane diHCl enhances aqueous solubility, critical for in vivo studies .

Ring Size and Rigidity :

  • The 3.5 spiro system (as in the target compound) provides greater conformational restriction than 3.4 systems (e.g., 5-benzyl-2,5-diazaspiro[3.4]octane diHCl), influencing target selectivity .

Price and Availability

Table 2: Commercial Availability and Cost (Representative Data)
Compound Name Price (USD) Quantity Supplier Notes Reference
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl $223 250 mg Intermediate for API synthesis
2-Oxa-5,8-diazaspiro[3.5]nonane diHCl $265 100 mg High purity (>98%)
5-Benzyl-2,5-diazaspiro[3.4]octane diHCl $238 250 mg GPCR-focused libraries

    Biological Activity

    7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C9H19N2·2HCl
    • Molecular Weight : 207.14 g/mol
    • IUPAC Name : 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

    The compound exhibits activity as a sigma receptor ligand, which is implicated in various physiological processes including pain modulation and neuroprotection. Sigma receptors (S1R and S2R) are known to influence neurotransmitter release and have been associated with analgesic effects. The binding affinity of 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride to these receptors can lead to significant biological responses.

    Pharmacological Effects

    Research indicates that 7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride may possess several pharmacological activities:

    • Analgesic Activity : Similar compounds have shown efficacy in models of pain, suggesting that this compound may also exhibit analgesic properties through sigma receptor modulation .
    • Glucose Lowering Effect : In studies involving diabetic rat models, compounds related to this structure have demonstrated a favorable impact on glucose levels, indicating potential applications in metabolic disorders .
    • Neuroprotective Effects : Due to its interaction with sigma receptors, the compound may provide neuroprotective benefits, which warrants further investigation in neurodegenerative disease models.

    Study 1: Sigma Receptor Binding Affinity

    A study focused on the design and synthesis of spirocyclic derivatives reported that compounds similar to 7-Methyl-7-azaspiro[3.5]nonan exhibited high binding affinities for sigma receptors, with IC50 values in the nanomolar range . This suggests strong potential for therapeutic applications in pain management.

    Study 2: Metabolic Effects in Diabetic Models

    In a separate investigation, a derivative of the compound was tested in Sprague-Dawley rats, showing significant glucose-lowering effects when administered at specific dosages . This highlights the compound's potential utility in treating metabolic conditions such as diabetes.

    Comparative Analysis with Similar Compounds

    Compound NameBinding Affinity (nM)Analgesic ActivityGlucose Lowering Effect
    7-Methyl-7-azaspiro[3.5]nonanTBDYesPotential
    AD258 (related spiro compound)3.5 (S1R), 2.6 (S2R)YesNo
    Compound 54gTBDTBDYes

    Q & A

    Q. What is the primary pharmacological target of 7-methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride, and how is its inhibitory activity experimentally validated?

    The compound is structurally related to 7-azaspiro[3.5]nonane derivatives, which are known inhibitors of fatty acid amide hydrolase (FAAH), an enzyme critical in endocannabinoid signaling . To validate inhibitory activity, researchers typically:

    • Perform in vitro enzyme assays using recombinant FAAH, monitoring substrate hydrolysis (e.g., anandamide) via LC-MS or fluorometric methods.
    • Use competitive binding studies with radiolabeled inhibitors to determine IC₅₀ values.
    • Cross-validate results with computational docking simulations to assess binding affinity to FAAH’s catalytic triad.

    Q. What are the common synthetic routes for 7-azaspiro[3.5]nonane derivatives, and what key intermediates are involved?

    Synthesis often involves spirocyclic ring formation via cyclization reactions. Key steps include:

    • Palladium-catalyzed cyanation to introduce functional groups at specific positions .
    • Regioselective chlorination of precursor heterocycles (e.g., 7-azaindole derivatives) to direct spiro-ring assembly .
    • Isolation of intermediates like 2-aminospiro[3.5]nonane-carboxylic acid hydrochloride (Mol. formula: C₁₀H₁₃ClN₂O₂), a structural analog .

    Q. How is the compound characterized analytically, and what techniques resolve its stereochemical complexity?

    Analytical workflows combine:

    • High-resolution NMR (¹H/¹³C) to confirm spirocyclic structure and amine proton environments.
    • HPLC-MS with chiral columns (e.g., Chromolith®) to separate enantiomers and assess purity .
    • X-ray crystallography for absolute configuration determination, particularly for resolving diastereomeric salts formed during synthesis.

    Advanced Research Questions

    Q. How can researchers optimize reaction conditions for synthesizing 7-methyl-7-azaspiro derivatives with higher enantiomeric excess?

    Advanced optimization strategies include:

    • Computational reaction path screening using quantum chemical calculations (e.g., DFT) to identify low-energy transition states and stereoselective pathways .
    • Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading) and their interactions on enantioselectivity.
    • Continuous flow reactors to enhance mixing and heat transfer, minimizing side reactions during spirocycle formation .

    Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values across assays) be resolved?

    Methodological approaches to address discrepancies:

    • Standardize assay conditions : Control pH, temperature, and substrate concentrations to minimize variability.
    • Use orthogonal validation : Compare fluorometric assays with LC-MS-based substrate depletion measurements .
    • Leverage machine learning tools to analyze datasets and identify outliers or confounding variables (e.g., compound solubility) .

    Q. What are the challenges in scaling up the synthesis of 7-azaspiro derivatives, and how can reactor design mitigate them?

    Key challenges include:

    • Exothermic cyclization reactions , which require precise temperature control to avoid decomposition.
    • Solid-liquid separation of hygroscopic intermediates (e.g., hydrochloride salts).
      Solutions involve:
    • Microreactor systems for improved heat dissipation during spiro-ring formation .
    • Membrane filtration technologies to isolate and purify intermediates efficiently .

    Q. How can computational methods predict the metabolic stability of 7-methyl-7-azaspiro derivatives in preclinical studies?

    Researchers employ:

    • In silico ADMET prediction tools to model cytochrome P450 metabolism and identify vulnerable sites on the spirocyclic core.
    • Molecular dynamics simulations to assess compound stability in biological matrices (e.g., plasma protein binding) .
    • Feedback loops where experimental metabolite data refine computational models .

    Q. What safety protocols are critical when handling 7-azaspiro compounds in advanced laboratory settings?

    Safety measures align with Chemical Hygiene Plan (CHP) guidelines :

    • Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated precursors).
    • Implement hazard-specific PPE (gloves resistant to HCl vapors, face shields) due to compound corrosivity (H315/H319 hazards) .
    • Conduct routine air monitoring for amine hydrochloride dust to ensure occupational exposure limits are met.

    Methodological Notes

    • Data Validation : Cross-reference spectral data (NMR, MS) with published analogs (e.g., 2-azaspiro[4.5]decane derivatives) to confirm structural integrity .
    • Ethical Compliance : Adhere to institutional review protocols for biological testing, particularly for FAAH inhibitors targeting neurological pathways .
    • Software Tools : Utilize cheminformatics platforms (e.g., ICReDD’s reaction design software) for reaction optimization and data management .

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